molecular formula C11H8ClN3 B017339 3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline CAS No. 161087-48-5

3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline

Cat. No.: B017339
CAS No.: 161087-48-5
M. Wt: 217.65 g/mol
InChI Key: GJOVRMBVMMUKJY-UHFFFAOYSA-N
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Description

3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline is a synthetic organic compound characterized by an imidazole ring with a methyl group at the 3-position and a chlorine atom at the 2-position. This compound has been utilized as a research tool in various scientific studies due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline typically involves the reaction of 2-chloroquinoline with 3-methylimidazole under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline has been extensively used in scientific research due to its unique properties:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline involves its interaction with DNA. The compound can bind to DNA and form adducts, which inhibit DNA replication or repair. This property is particularly significant in its potential anticancer activity, as it can induce apoptosis in cancer cells by disrupting their DNA .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-methylimidazo[4,5-F]quinoline: Another imidazoquinoline derivative with similar structural features but different functional groups.

    2-Chloro-3-methylimidazo[4,5-F]quinoline: Similar to 3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline but with a different substitution pattern.

    3-Methyl-2-chloroquinoline: Lacks the imidazole ring but shares the quinoline core structure

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form DNA adducts and its potential anticancer activity set it apart from other similar compounds .

Properties

IUPAC Name

2-chloro-3-methylimidazo[4,5-f]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3/c1-15-9-5-4-8-7(3-2-6-13-8)10(9)14-11(15)12/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJOVRMBVMMUKJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3=C(C=C2)N=CC=C3)N=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00434902
Record name 3-METHYL-2-CHLORO-3H-IMIDAZO[4,5-F]QUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00434902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161087-48-5
Record name 3-METHYL-2-CHLORO-3H-IMIDAZO[4,5-F]QUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00434902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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